molecular formula C11H12N4O3 B8582696 2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid

2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid

Cat. No.: B8582696
M. Wt: 248.24 g/mol
InChI Key: SOVSZUDWMWJKQF-UHFFFAOYSA-N
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Description

2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid: is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrazolo[3,4-c]pyridine core, which is a fused bicyclic system, and an acetic acid moiety. The presence of a carbamoyl group and an ethyl substituent further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazolo[3,4-c]pyridine core, followed by functionalization to introduce the carbamoyl and acetic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown promise in biological studies due to its potential bioactivity. It can be used as a probe to study enzyme interactions and cellular pathways. Researchers are exploring its role in modulating biological processes and its potential as a therapeutic agent.

Medicine: In medicine, this compound is being investigated for its pharmacological properties. Preliminary studies suggest that it may have anti-inflammatory, antimicrobial, and anticancer activities. Further research is needed to fully understand its therapeutic potential and safety profile.

Industry: Industrially, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, and ongoing research aims to elucidate these mechanisms in detail.

Comparison with Similar Compounds

    (3-Carbamoyl-5-methyl-pyrazolo[3,4-c]pyridin-1-yl)-acetic acid: This compound differs by having a methyl group instead of an ethyl group, which can influence its chemical and biological properties.

    (3-Carbamoyl-5-ethyl-pyrazolo[3,4-c]pyridin-1-yl)-propionic acid:

Uniqueness: 2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid stands out due to its specific combination of functional groups and structural features. The presence of the carbamoyl, ethyl, and acetic acid groups provides a unique chemical profile that can be exploited for various applications. Its versatility in undergoing different chemical reactions and its potential bioactivity make it a compound of significant interest in scientific research and industrial applications.

Properties

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

IUPAC Name

2-(3-carbamoyl-5-ethylpyrazolo[3,4-c]pyridin-1-yl)acetic acid

InChI

InChI=1S/C11H12N4O3/c1-2-6-3-7-8(4-13-6)15(5-9(16)17)14-10(7)11(12)18/h3-4H,2,5H2,1H3,(H2,12,18)(H,16,17)

InChI Key

SOVSZUDWMWJKQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=N1)N(N=C2C(=O)N)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

was prepared from 5-ethyl-1H-pyrazolo[3,4-c]pyridine by using the same procedures as for the preparation of 2-(3-carbamoyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetic acid (Scheme A26). MS (LC-MS): 249 [M+H]+, tR (HPLC conditions k): 0.49 min.
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